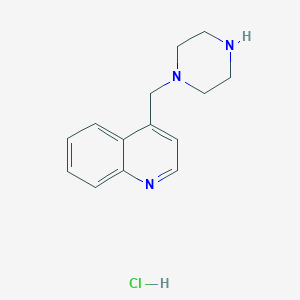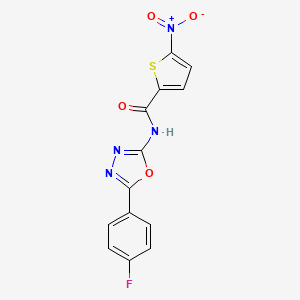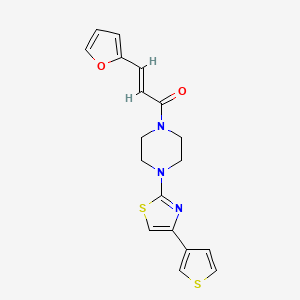![molecular formula C24H27N3O5S2 B2731170 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide CAS No. 1223930-81-1](/img/no-structure.png)
2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the sulfonyl group might be introduced via a sulfonation reaction, while the pyrimidinone ring might be formed via a cyclization reaction . The exact synthetic route would depend on the desired yield, cost, and other factors .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the pyrimidinone ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Scientific Research Applications
Chemical Modification and Synthesis
Chemical modification of sulfazecin led to the synthesis of derivatives with potent antimicrobial activities against gram-negative bacteria. The process involved the preparation of 3-[2-(2-aminothiazol-4-yl)-(Z)-2-(substituted oxyimino) acetamido]-4-methoxycarbonyl-2-azetidinone-1-sulfonic acids, which exhibited increased activity against P. aeruginosa and some β-lactamase-producing bacteria compared to their 4-unsubstituted counterparts. The enhanced activity was attributed to the 3, 4-cis stereochemistry of these derivatives (Kishimoto et al., 1984).
Chemiluminescence in Synthesis
The study on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes showcased their base-induced chemiluminescence. The unique chemiluminescence properties of these compounds, with maximum wavelengths varying significantly depending on their sulfanyl, sulfinyl, or sulfonyl groups, indicate potential applications in analytical chemistry and bioimaging. For instance, sulfanyl-substituted dioxetanes exhibited moderate light yields upon decomposition, suggesting their utility in the development of chemiluminescent probes (Watanabe et al., 2010).
Antimicrobial and Antibacterial Activities
The exploration of new reagents, such as p-methoxybenzyl N-acetylcarbamate potassium salt, for the synthesis of N-alkylacetamides and carbamates, contributes to the development of novel antimicrobial and antibacterial agents. These reagents have shown potential in creating compounds with significant antibacterial properties, which can be further explored for pharmaceutical applications (Sakai et al., 2022).
Cytotoxic Activity
Research on the cytotoxic activity of derivatives of 6Z-acetylmethylenepenicillanic acid tert-butyl ester against cancer and normal cells revealed a dependence on the substituent's structure in position 6 and the syn and anti isomerism of the oxyimino group. This study contributes to the understanding of the structural factors influencing the cytotoxic effects of compounds, which is crucial for the design of targeted cancer therapies (Vorona et al., 2009).
Dual Inhibitors of Enzymes
The synthesis of classical and nonclassical analogues of N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid highlighted its potent dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Compound 4 emerged as the most potent dual inhibitor known, showcasing the therapeutic potential of these compounds in treating diseases where inhibition of TS and DHFR is beneficial (Gangjee et al., 2008).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-mercapto-N-(2-methoxybenzyl)acetamide with 5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the desired product.", "Starting Materials": [ "2-mercapto-N-(2-methoxybenzyl)acetamide", "5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-mercapto-N-(2-methoxybenzyl)acetamide and 5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes).", "Step 4: Characterize the final product using spectroscopic techniques (e.g. NMR, IR, MS) to confirm its identity." ] } | |
CAS No. |
1223930-81-1 |
Molecular Formula |
C24H27N3O5S2 |
Molecular Weight |
501.62 |
IUPAC Name |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H27N3O5S2/c1-3-4-7-17-10-12-19(13-11-17)34(30,31)21-15-26-24(27-23(21)29)33-16-22(28)25-14-18-8-5-6-9-20(18)32-2/h5-6,8-13,15H,3-4,7,14,16H2,1-2H3,(H,25,28)(H,26,27,29) |
InChI Key |
NLAOYDSMBONGDV-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=CC=C3OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2731087.png)

![(Z)-5-chloro-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2731091.png)

![N-[3-(2-oxoazetidin-1-yl)phenyl]-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide](/img/structure/B2731093.png)

![2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2731095.png)
![3,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2731096.png)
![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2731099.png)


![4-Amino-1-cyclopentyl-N-[3-(dimethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2731103.png)

![4-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2731109.png)
